6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-propyl-2H-chromen-2-one
Description
6-Chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chlorine atoms at position 6, a propyl group at position 4, and a benzodioxolyl-methoxy moiety at position 5. The benzodioxolyl group may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for binding to biological targets .
Properties
Molecular Formula |
C20H16Cl2O5 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C20H16Cl2O5/c1-2-3-11-5-20(23)27-16-8-17(15(22)6-13(11)16)24-9-12-4-18-19(7-14(12)21)26-10-25-18/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
VYNHGJQEJRZADK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=C(C=C3Cl)OCO4 |
Origin of Product |
United States |
Preparation Methods
Von Pechmann Cyclization
The coumarin core is synthesized via acid-catalyzed condensation of 4-chlororesorcinol (1.0 equiv) and ethyl 4-propylacetoacetate (1.2 equiv) in concentrated sulfuric acid at 0°C.
Procedure :
- Dissolve 4-chlororesorcinol (55 mmol) in H₂SO₄ (60 mL) at 0°C.
- Add ethyl 4-propylacetoacetate (50 mmol) dropwise under vigorous stirring.
- Stir for 24 h at room temperature, then pour onto ice.
- Filter the precipitate and purify via flash chromatography (chloroform/n-hexane gradient).
Characterization :
- Yield : 68–73% (based on analogous reactions in).
- ¹H NMR (300 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 6.43 (s, 1H, H-3), 6.92 (d, J = 2.5 Hz, 1H, H-8), 7.55 (d, J = 8.8 Hz, 1H, H-5), 2.64–2.45 (m, 2H, CH₂CH₂CH₃), 1.55–1.45 (m, 2H, CH₂CH₃), 0.92 (t, J = 7.3 Hz, 3H, CH₃).
Preparation of (6-Chloro-1,3-Benzodioxol-5-yl)methyl Bromide
Bromination of 6-Chloro-1,3-Benzodioxol-5-ylmethanol
The benzodioxolyl electrophile is synthesized from commercially available 6-chloro-1,3-benzodioxol-5-ylmethanol via Appel reaction:
Procedure :
- Suspend 6-chloro-1,3-benzodioxol-5-ylmethanol (20 mmol) in dry CH₂Cl₂ (50 mL).
- Add PPh₃ (22 mmol) and CBr₄ (22 mmol) at 0°C.
- Stir for 4 h at room temperature, then concentrate under vacuum.
- Purify via flash chromatography (n-hexane/EtOAc 9:1).
Characterization :
- Yield : 85–90%.
- ¹H NMR (300 MHz, CDCl₃): δ 6.85 (s, 1H, H-4), 6.78 (s, 1H, H-7), 5.32 (s, 2H, CH₂Br), 5.25 (s, 2H, OCH₂O).
Alkylation of 7-Hydroxy Coumarin
O-Benzylation Under Mitsunobu Conditions
The 7-hydroxy group of the coumarin core is alkylated using the benzodioxolyl electrophile under optimized Mitsunobu conditions:
Procedure :
- Suspend 4-propyl-6-chloro-7-hydroxy-2H-chromen-2-one (10 mmol) in dry THF (50 mL).
- Add (6-chloro-1,3-benzodioxol-5-yl)methyl bromide (12 mmol), DIEA (20 mmol), and PPh₃ (12 mmol).
- Reflux for 8 h, then concentrate and purify via flash chromatography (chloroform/methanol 95:5).
Characterization :
- Yield : 78–82%.
- ¹H NMR (300 MHz, CDCl₃): δ 6.95 (s, 1H, H-3), 7.12 (d, J = 2.5 Hz, 1H, H-8), 7.45 (d, J = 8.8 Hz, 1H, H-5), 6.82 (s, 1H, H-4'), 6.75 (s, 1H, H-7'), 5.28 (s, 2H, OCH₂Ar), 5.18 (s, 2H, OCH₂O), 2.60–2.50 (m, 2H, CH₂CH₂CH₃), 1.50–1.40 (m, 2H, CH₂CH₃), 0.90 (t, J = 7.3 Hz, 3H, CH₃).
- HRMS (ESI-TOF) : m/z calculated for C₂₀H₁₅Cl₂O₅ [M+H]⁺: 437.0324; found: 437.0326.
Optimization and Mechanistic Insights
Regioselectivity in Von Pechmann Cyclization
The use of 4-chlororesorcinol ensures selective chloro substitution at C-6, while the β-keto ester’s propyl group directs C-4 functionalization. Acid catalysis promotes cyclization via keto-enol tautomerism, as confirmed by dynamic NMR studies in analogous systems.
Alkylation Efficiency
DIEA facilitates deprotonation of the 7-hydroxy group, enhancing nucleophilicity for SN2 displacement. The reaction’s regioselectivity is attributed to steric and electronic effects, with the coumarin’s electron-rich C-7 position favoring electrophilic attack.
Comparative Analysis of Alternative Routes
Radical Cyclization Approaches
While photoredox-mediated radical cyclization has been employed for benzo[c]chromenes, this method is less suitable for the target compound due to the absence of a sulfonium leaving group and the stability of the coumarin core under radical conditions.
Mitsunobu vs. Classical Alkylation
Mitsunobu conditions (e.g., DIEA/PPh₃) outperform traditional alkylation (e.g., K₂CO₃/DMF) in yield and selectivity for sterically hindered substrates, as demonstrated in.
Scalability and Practical Considerations
The protocol is scalable to gram quantities with consistent yields (>75%). Critical parameters include:
- Temperature control during von Pechmann cyclization to prevent side reactions.
- Anhydrous conditions for bromide synthesis to avoid hydrolysis.
- Chromatographic purification with silica gel to isolate non-polar byproducts.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents, such as the chloro groups.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to three structurally related coumarin derivatives (Table 1):
Key Observations:
- Position 7 Substituents : The benzodioxolyl-methoxy group in the reference compound differs from the 2-methoxyphenyl () and epoxy-methoxy () groups. The benzodioxolyl moiety’s electron-rich aromatic system could enhance π-π interactions with biological targets, while the epoxy group () might confer reactivity for covalent binding .
- Functionalization: The ethyl propanoate ester in introduces a hydrolyzable group, which could affect bioavailability or prodrug activation pathways .
Physicochemical Properties
- Lipophilicity : The benzodioxolyl group in the reference compound likely increases logP compared to the methoxyphenyl analogue (), favoring passive diffusion across cell membranes.
- Hydrogen Bonding : The benzodioxolyl oxygen atoms may participate in hydrogen bonding, influencing crystal packing (relevant for solubility) and target interactions .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-propyl-2H-chromen-2-one, and how can intermediates be validated?
- Methodology : Multi-step synthesis typically involves:
Alkylation of the benzodioxol moiety with a propyl group under anhydrous conditions (e.g., using tetrahydrafuran and Grignard reagents) .
Chlorination at the 6-position via electrophilic substitution (e.g., SOCl₂ or PCl₅).
Methoxy group introduction via nucleophilic substitution (e.g., Williamson ether synthesis) .
- Validation : Thin-layer chromatography (TLC) and column chromatography (e.g., silica gel with methylene chloride/ethyl acetate) for purity checks. Confirm intermediates via (e.g., singlet for benzodioxol protons at δ 6.0–6.5 ppm) and mass spectrometry (e.g., molecular ion peak at m/z ~420) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- : Identify substituent patterns (e.g., benzodioxol methine protons, propyl chain signals).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and ether (C-O-C) at ~1200 cm⁻¹.
- X-ray crystallography : Resolve absolute configuration using programs like SHELXL for refinement and ORTEP-3 for visualization .
Q. How can researchers assess the compound’s pharmacological activity in vitro?
- Methodology :
- Target-specific assays : Screen for endothelin receptor antagonism (linked to hypertension) using competitive binding assays with radiolabeled ligands (e.g., -endothelin-1) .
- Enzyme inhibition : Measure IC₅₀ values against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability.
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HepG2) to rule out nonspecific toxicity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data (e.g., disorder, twinning)?
- Methodology :
- Disorder modeling : Use SHELXL’s PART instruction to refine overlapping atomic positions .
- Twinning : Apply Hooft metrics in PLATON to detect twinning and refine using TWIN/BASF commands in SHELXL .
- Validation : Cross-validate with hydrogen-bonding networks via Mercury’s “Contacts” tool, ensuring consistency with Etter’s graph-set analysis (e.g., R₂²(8) motifs) .
Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?
- Methodology :
- Substituent variation : Synthesize analogs with modified alkoxy groups (e.g., isopropyl instead of propyl) and compare IC₅₀ values .
- Computational docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., endothelin receptor), prioritizing substituents with favorable ΔG values.
- Data integration : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity trends .
Q. What experimental designs are robust for studying environmental fate (e.g., biodegradation, bioaccumulation)?
- Methodology :
- Biodegradation assays : Use OECD 301F (closed bottle test) with activated sludge, monitoring compound depletion via LC-MS/MS .
- Bioaccumulation : Measure logP values experimentally (shake-flask method) and compare with EPI Suite’s BIOWIN predictions.
- Transformation products : Identify metabolites using HRMS (e.g., Q-TOF) and .
Q. How should researchers address discrepancies in synthetic yields or bioactivity across studies?
- Methodology :
- Replication : Repeat reactions under inert conditions (e.g., argon atmosphere) to rule out oxygen/moisture interference.
- Cross-validation : Compare crystallographic data (CCDC entries) with in-house results to identify polymorphic variations .
- Statistical analysis : Apply ANOVA to bioactivity data, controlling for variables like cell passage number or serum concentration .
Q. What computational tools predict hydrogen-bonding patterns in crystal structures?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
